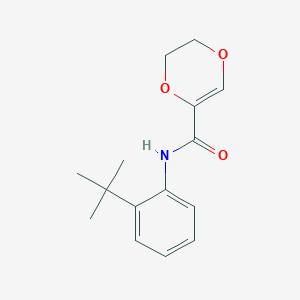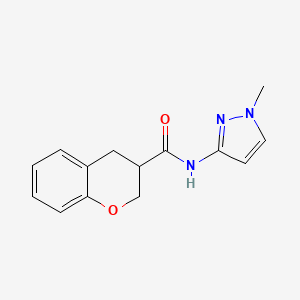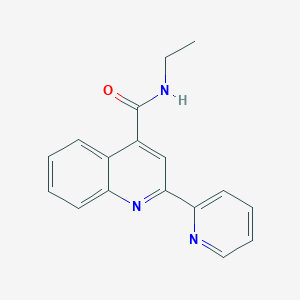![molecular formula C19H22N2O4S B7462783 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid](/img/structure/B7462783.png)
4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid, also known as MPSPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPSPB is a sulfonamide derivative that has been synthesized through a variety of methods and has been studied for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid is not fully understood, but it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This compound has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, as well as the production of inflammatory cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent anticancer and anti-inflammatory activity. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid. One potential direction is the development of more efficient synthesis methods to produce higher yields of this compound. Another direction is the study of this compound in combination with other chemotherapeutic agents to determine if it has synergistic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases.
合成法
4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has been synthesized through various methods, including the reaction of 4-methylbenzoic acid with piperidine, followed by the reaction of the resulting compound with sulfamic acid. Another method involves the reaction of 4-methyl-3-nitrobenzoic acid with piperidine, followed by reduction and reaction with sulfamic acid. These methods have been optimized to produce high yields of this compound.
科学的研究の応用
4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied as a potential chemotherapeutic agent. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
特性
IUPAC Name |
4-methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-9-10-15(19(22)23)13-18(14)26(24,25)20-16-7-3-4-8-17(16)21-11-5-2-6-12-21/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFKSCFCXDNZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC=C2N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7462719.png)
![4-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylamino]-5-chloro-1H-pyridazin-6-one](/img/structure/B7462727.png)
![5-(3-methoxyphenyl)-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7462735.png)
![[4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7462737.png)
![2-(2,4-Dichlorophenoxy)-1-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7462749.png)


![4-chloro-N-[3-[[(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]methyl]phenyl]benzamide](/img/structure/B7462775.png)
![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)

